5-Bromoisatin hydrate
Description
Historical Context and Significance of Isatin (B1672199) Derivatives in Chemical Research
Isatin (1H-indole-2,3-dione) was first identified in 1841 by Erdmann and Laurent as a product of the oxidation of indigo. xisdxjxsu.asiascielo.br This discovery paved the way for extensive research into isatin and its derivatives, which have become recognized as a significant class of heterocyclic compounds. rsc.org The synthetic versatility of the isatin scaffold has made it a cornerstone in organic synthesis, providing a foundation for the creation of a wide array of heterocyclic systems, including indoles and quinolines. scielo.br
The significance of isatin derivatives extends beyond their synthetic utility. They are found in nature in various plants, such as those of the genus Isatis, and have even been identified in mammalian tissues as a metabolic derivative of adrenaline. ajpp.intjpr.org This natural occurrence has spurred investigations into their biological and pharmacological roles. scielo.br Over the years, research has revealed that isatin derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, making them a focal point in medicinal chemistry and drug discovery. xisdxjxsu.asiarsc.orginnovareacademics.in The Sandmeyer synthesis, developed in the late 19th century, remains one of the most common methods for preparing isatin and its substituted analogs. scielo.brresearchgate.net
Overview of the 5-Bromoisatin (B120047) Moiety in Organic Synthesis and Medicinal Chemistry
The 5-bromoisatin moiety is a particularly valuable building block in both organic synthesis and medicinal chemistry. ontosight.aia2bchem.com The presence of the bromine atom at the 5-position enhances the molecule's reactivity and provides a handle for further chemical modifications through reactions like palladium-catalyzed cross-coupling and nucleophilic substitution. smolecule.com This allows for the construction of complex molecular architectures. a2bchem.comsmolecule.com
In organic synthesis, 5-bromoisatin is a precursor for a diverse range of compounds, including:
N-derivatives of 5-bromoisatin sigmaaldrich.comsigmaaldrich.com
N-substituted pyrroles sigmaaldrich.comsigmaaldrich.com
Linear polyaryleneoxindoles sigmaaldrich.comsigmaaldrich.com
5-bromodioxindole sigmaaldrich.comsigmaaldrich.com
Cinchoninic acid derivatives sigmaaldrich.comsigmaaldrich.com
3-hydroxyoxindole sigmaaldrich.comsigmaaldrich.com
From a medicinal chemistry perspective, the 5-bromoisatin scaffold is a key pharmacophore. Its derivatives have demonstrated a wide array of biological activities. For instance, the introduction of a bromine atom at the C-5 position of the isatin ring has been shown to enhance the cytotoxic activity and selectivity of some compounds against cancer cell lines. jocpr.com Furthermore, derivatives of 5-bromoisatin have exhibited promising antimicrobial, antiviral, and anti-inflammatory properties. smolecule.com
Current Research Landscape and Future Directions for 5-Bromoisatin Chemistry
The current research landscape for 5-bromoisatin chemistry is vibrant and expanding. Scientists are actively exploring the synthesis of novel 5-bromoisatin derivatives and evaluating their potential therapeutic applications. Recent studies have focused on creating new heterocyclic systems derived from 5-bromoisatin, such as pyrimidines, triazoles, oxazoles, and thiazoles, and assessing their antimicrobial and anticancer activities. ajpp.inuobaghdad.edu.iqresearchgate.net
Future research is likely to continue in these areas, with a particular emphasis on:
Developing more efficient and selective synthetic methodologies to access a wider range of 5-bromoisatin derivatives.
Investigating the structure-activity relationships (SAR) of these derivatives to optimize their biological activities. jocpr.com For example, studies have shown that the introduction of electron-withdrawing groups at the C-5 position of the isatin skeleton can significantly increase the α-glucosidase inhibitory activity of some derivatives. mdpi.com
Exploring new therapeutic targets for 5-bromoisatin-based compounds, including their potential as neuroprotective agents and inhibitors of enzymes like monoamine oxidase (MAO). mdpi.com Hybrid compounds containing a 5-bromoisatin moiety have shown pronounced activity against human MAO-A. mdpi.comencyclopedia.pub
Investigating the potential of 5-bromoisatin derivatives in materials science , such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com
The versatility of the 5-bromoisatin scaffold ensures its continued importance in the advancement of both chemical synthesis and medicinal chemistry.
Interactive Data Tables
Physical and Chemical Properties of 5-Bromoisatin
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrNO₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 226.03 g/mol | sigmaaldrich.comnih.gov |
| Appearance | Orange solid | smolecule.com |
| Melting Point | 251-253 °C | smolecule.com |
| CAS Number | 87-48-9 | sigmaaldrich.comsigmaaldrich.com |
Reported Biological Activities of 5-Bromoisatin Derivatives
| Biological Activity | Findings | References |
| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines, including HepG2 and HT-29. jocpr.comresearchgate.net The 5-bromo substitution can increase cytotoxic activity and selectivity. jocpr.com Some derivatives induce apoptosis through caspase activation and cell cycle modulation. | jocpr.comresearchgate.netmdpi.com |
| Antimicrobial | Derivatives exhibit broad-spectrum activity against bacteria like Escherichia coli and Staphylococcus aureus with MIC values as low as 25 µg/mL. ajpp.insmolecule.com Some derivatives show antifungal activity against Candida albicans and Aspergillus niger. ajpp.in | ajpp.insmolecule.comuobaghdad.edu.iq |
| Antiviral | 5-Bromoisatin itself has been identified as a potential anticoronaviral agent. smolecule.comnih.gov | smolecule.comnih.gov |
| Anti-inflammatory | 5-Bromoisatin can inhibit the NF-κB pathway, reducing inflammation. smolecule.com It has also been shown to inhibit nitric oxide production. | smolecule.com |
| Enzyme Inhibition | 5-Bromoisatin inhibits monoamine oxidase-B (MAO-B) with an IC₅₀ of 0.125 µM and SARS-CoV-2 3CL protease with an IC₅₀ of 151.6 µM. smolecule.com Hybrid compounds containing the 5-bromoisatin moiety have shown pronounced human MAO-A inhibitory activity. mdpi.comencyclopedia.pub | smolecule.commdpi.comencyclopedia.pub |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-1H-indole-2,3-dione;hydrate |
InChI |
InChI=1S/C8H4BrNO2.H2O/c9-4-1-2-6-5(3-4)7(11)8(12)10-6;/h1-3H,(H,10,11,12);1H2 |
InChI Key |
CDMXCGNQXZHAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2.O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromoisatin and Its Direct N Derivatives
Direct Halogenation Approaches for 5-Bromoisatin (B120047) Synthesis
Direct halogenation of the isatin (B1672199) scaffold is a primary strategy for the synthesis of 5-Bromoisatin. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring of isatin with a bromine atom. The regioselectivity of this reaction is crucial, with the 5-position being the most favorable site for bromination due to the directing effects of the amino and carbonyl groups of the isatin ring.
Bromination of Isatin using Pyridinium Bromochromate (PBC)
Pyridinium bromochromate (PBC) has been identified as an efficient reagent for the synthesis of 5-Bromoisatin. umz.ac.ir When a mixture of isatin and PBC is heated in acetic acid, 5-Bromoisatin is produced as the sole product. umz.ac.ir This method is also applicable to N-substituted isatins, such as N-methylisatin and N-benzylisatin, which also undergo bromination exclusively at the 5-position. umz.ac.ir
The reaction is typically carried out by adding the isatin substrate to a suspension of PBC in glacial acetic acid and heating the mixture. A typical procedure involves heating the reaction mixture at 90°C on a water bath for approximately 20 minutes. umz.ac.ir The product is then isolated through extraction and recrystallization. umz.ac.ir This method has demonstrated high yields, with the synthesis of 5-Bromoisatin from isatin achieving an 89% isolated yield. umz.ac.ir Furthermore, PBC can also be used to convert indigo to 5-Bromoisatin in a single step through a combined oxidation and bromination process, also with a high yield of 89%. umz.ac.ir
| Substrate | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Isatin | 5-Bromoisatin | 20 | 89 |
| N-Methylisatin | 5-Bromo-N-methylisatin | 20 | 92 |
| N-Benzylisatin | 5-Bromo-N-benzylisatin | 20 | 90 |
| Indigo | 5-Bromoisatin | 5 | 89 |
Utilization of N-Halosuccinimides and Related Reagents in Bromination
N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely used reagents for the bromination of isatin to produce 5-Bromoisatin. umz.ac.irscielo.br The reaction is an electrophilic aromatic substitution, where the amine group of the isatin ring directs the incoming bromine to the ortho and para positions, with the 5-position (para to the amine) being the major product. scielo.br Other N-halo compounds like N-bromocaprolactam and N-bromosaccharin can also be employed for this transformation. umz.ac.ir One reported method for the synthesis of 5-haloisatins involves the reaction of N-halosaccharins with isatin in the presence of silicon dioxide (SiO2). scispace.com
The synthesis of isatin derivatives from indoles can also be achieved using NBS, which facilitates their oxidation to 3,3-dibromooxindoles that are subsequently hydrolyzed to the desired isatins. scielo.br
Comparison of Bromination Reagents and Reaction Conditions
Different brominating agents and reaction conditions for the synthesis of 5-Bromoisatin from isatin offer varying degrees of efficiency. While reagents like N-Bromosuccinimide (NBS), N-bromocaprolactam, and N-bromosaccharin are effective, they can be associated with disadvantages such as lower product yields and extended reaction times. umz.ac.ir
In contrast, Pyridinium Bromochromate (PBC) has been shown to be a highly efficient reagent, providing high yields and significantly shorter reaction times. The comparison in the table below illustrates the advantages of using PBC over other brominating agents for the synthesis of 5-Bromoisatin from both isatin and indigo. umz.ac.ir
| Substrate | Reagent | Reaction Time | Yield (%) |
|---|---|---|---|
| Isatin | N-Bromosuccinimide | 2 h | 80 |
| Isatin | Pyridinium Bromochromate | 20 min | 89 |
| Indigo | Bromine | - | Low Yield |
| Indigo | Pyridinium Bromochromate | 5 min | 89 |
Alternative Synthetic Routes to the 5-Bromoisatin Core Structure
Beyond direct halogenation, alternative synthetic strategies exist for constructing the 5-Bromoisatin core. These methods often begin with precursors that already contain the bromo-substituted aromatic ring, which is then elaborated to form the isatin heterocycle.
Sandmeyer and Analogous Methodologies from Substituted Anilines
The Sandmeyer synthesis is a classical and frequently utilized method for the preparation of isatin and its derivatives. irapa.orgwright.edu This process typically involves the reaction of an aniline with chloral hydrate (B1144303) and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. irapa.orgscribd.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. irapa.orgscribd.com This methodology is applicable for preparing 5-haloisatins from para-haloanilines. umz.ac.ir
However, the Sandmeyer synthesis has certain limitations. The reaction conditions are harsh, and it is not suitable for anilines with ortho-hydroxy or ortho-alkoxy substituents. irapa.org Furthermore, when using meta-substituted anilines, a mixture of 4- and 6-substituted isatin isomers is often produced. irapa.org
Synthesis via N-Aryl Nitrones and Dichloroketene Intermediates
An alternative route to the isatin core involves the reaction of N-aryl nitrones with dichloroketene. umz.ac.irirapa.org This reaction proceeds to form 3,3-dichlorooxindoles as intermediates. irapa.org Subsequent hydrolysis of these dichlorooxindoles leads to the formation of the desired isatins. irapa.org This method provides a distinct pathway to the isatin scaffold, differing from the more common aniline-based approaches.
N-Alkylation and N-Benzylation Strategies on the 5-Bromoisatin Nitrogen Atom
The introduction of alkyl and benzyl groups onto the nitrogen atom of the 5-bromoisatin core is a critical synthetic transformation for modifying its chemical and biological properties. This process, known as N-alkylation or N-benzylation, typically involves the deprotonation of the relatively acidic N-H group of the isatin ring, followed by nucleophilic attack on an appropriate alkyl or benzyl halide.
Reaction of 5-Bromoisatin with Sodium Hydride and Alkyl/Benzyl Halides
A common and effective method for the N-alkylation and N-benzylation of 5-bromoisatin involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent, followed by the addition of an electrophilic alkyl or benzyl halide. Sodium hydride serves as an irreversible base, deprotonating the nitrogen atom at position 1 of the 5-bromoisatin ring to generate a resonant-stabilized isatinate anion. This anion is a potent nucleophile that readily reacts with alkyl or benzyl halides to form the corresponding N-substituted derivative.
The general mechanism for this reaction proceeds in two main steps. First, the hydride ion from NaH abstracts the acidic proton from the nitrogen of 5-bromoisatin, forming the sodium salt of 5-bromoisatin and hydrogen gas. This step is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the reactants and to prevent the reaction of sodium hydride with protic solvents. The reaction is often initiated at a reduced temperature (e.g., 0°C) to control the exothermic reaction. researchgate.netuobaghdad.edu.iq
Following the formation of the isatinate anion, the alkyl or benzyl halide is introduced into the reaction mixture. The nucleophilic nitrogen atom of the anion then attacks the electrophilic carbon of the halide in an SN2 reaction, displacing the halide ion and forming the N-C bond. This results in the desired N-alkylated or N-benzylated 5-bromoisatin product.
A specific example is the synthesis of N-benzyl-5-bromoisatin. The process begins with the reaction of 5-bromoisatin with sodium hydride in DMF at 0°C, which generates a suspension of the sodium salt of 5-bromoisatin. researchgate.netuobaghdad.edu.iq Subsequent addition of benzyl chloride to this suspension leads to the formation of N-benzyl-5-bromoisatin. uobaghdad.edu.iq This method has been successfully utilized as a foundational step for the synthesis of more complex heterocyclic derivatives. researchgate.netuobaghdad.edu.iq
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 5-Bromoisatin | Benzyl chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C | N-Benzyl-5-bromoisatin |
Influence of Reaction Conditions on N-Substitution Regioselectivity
The alkylation of the isatin ring system is a nuanced process due to the ambident nature of the isatinate anion formed after deprotonation. This anion possesses two nucleophilic centers: the nitrogen atom (N-1) and the oxygen atom of the carbonyl group at C-2 (O-2). Consequently, the reaction with an alkyl halide can potentially yield two different products: the N-alkylated derivative or the O-alkylated derivative (an isatin ether). The regioselectivity of this reaction—that is, the preference for N-alkylation over O-alkylation—is heavily influenced by the specific reaction conditions employed.
Key factors that dictate the regiochemical outcome include the nature of the base, the polarity of the solvent, the reaction temperature, and the properties of the alkylating agent itself.
Base and Counter-ion: The choice of base is critical. The use of alkali metal salts, such as those formed with sodium hydride (NaH) or potassium carbonate (K₂CO₃), predominantly leads to N-alkylation. conicet.gov.ar In these cases, the smaller and harder alkali metal cation (e.g., Na⁺) associates more strongly with the harder oxygen atom of the isatinate anion, leaving the softer nitrogen atom more available for nucleophilic attack. Conversely, using silver salts (e.g., Ag₂O) is known to favor the formation of O-alkylated regioisomers. conicet.gov.ar
Solvent Polarity: The solvent plays a significant role in modulating the reactivity of the nucleophile. Polar aprotic solvents like DMF or THF are commonly used for N-alkylation. These solvents effectively solvate the cation but not the anion, thus enhancing the nucleophilicity of the isatinate anion. In contrast, low-polarity solvents can alter the reaction pathway. For instance, in reactions with certain alkylating agents, low-polarity solvents like benzene can favor the formation of epoxide byproducts instead of the N-alkyl derivative. conicet.gov.ar
Temperature: Reaction temperature can also influence the product distribution. In some instances, lower temperatures favor the formation of kinetically controlled products. For example, the reaction of isatin with certain phenacyl halides using a strong base like sodium ethoxide at low temperatures (0-5°C) can yield an epoxide as the major product. conicet.gov.ar As the temperature is increased, this epoxide can rearrange to form other compounds, demonstrating that temperature can control not just regioselectivity but also the ultimate chemical outcome. conicet.gov.ar
Alkylating Agent: The nature of the alkylating agent can also direct the reaction towards a specific outcome. The reaction of isatin with alkyl halides that possess acidic methylene groups can lead to competitive formation of epoxides, especially when strong bases are used in low-polarity solvents at low temperatures. conicet.gov.ar
The interplay of these factors determines whether the reaction proceeds via N-alkylation, O-alkylation, or other competing pathways. Therefore, careful optimization of reaction conditions is essential to achieve the desired N-substituted 5-bromoisatin derivative with high yield and regioselectivity.
| Base Type | Solvent Type | Typical Product | Reference |
|---|---|---|---|
| Alkali Metal Salts (e.g., NaH, K₂CO₃) | Polar Aprotic (e.g., DMF) | N-Alkyl Derivative | conicet.gov.ar |
| Silver Salts (e.g., Ag₂O) | - | O-Alkyl Derivative | conicet.gov.ar |
| Strong Base (e.g., NaOEt) with specific alkyl halides | Low-Polarity (e.g., Benzene) | Epoxide Byproduct | conicet.gov.ar |
Advanced Derivatization Strategies and Heterocyclic Scaffolds Based on 5 Bromoisatin
Formation of Schiff Bases and Related Imines from 5-Bromoisatin (B120047)
5-Bromoisatin serves as a versatile precursor for the synthesis of a wide array of Schiff bases and related imines. The reactivity of the C-3 carbonyl group allows for condensation reactions with various primary amines, leading to the formation of a C=N double bond. These reactions are fundamental in constructing more complex molecular architectures.
Condensation Reactions with Primary Aromatic Amines
The condensation of 5-bromoisatin with primary aromatic amines is a straightforward and widely utilized method for the synthesis of 3-imino-5-bromoisatin derivatives. This reaction is typically catalyzed by a few drops of glacial acetic acid and is often carried out in a solvent such as dimethylformamide (DMF). The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds.
A general reaction scheme involves the equimolar reaction of 5-bromoisatin with a substituted primary aromatic amine. For instance, the reaction of 5-bromoisatin with p-toluidine (B81030) in the presence of glacial acetic acid and DMF as a solvent yields 3-(p-tolylimino)-5-bromo-1H-indole-2-one. researchgate.net This product can be further derivatized, for example, by reaction with monochloroacetyl chloride after treatment with sodium hydride, to introduce an N-(α-chloro aceto) group. researchgate.net
| Primary Aromatic Amine | Product | Reaction Conditions | Reference |
| p-Toluidine | 3-(p-tolylimino)-5-bromo-1H-indole-2-one | Glacial acetic acid, DMF | researchgate.net |
| p-Aminosulfonylchloride | 5-bromo-3-[p-imino(phenylenesulfonyl subutituted amine)]-2-oxo indole (B1671886) | Glacial acetic acid, DMF |
Table 1: Examples of Schiff Bases Synthesized from 5-Bromoisatin and Primary Aromatic Amines
Synthesis with Amino Acid Esters (e.g., Ethyl Glycinate)
5-Bromoisatin can also undergo condensation reactions with amino acid esters to form the corresponding imino esters. A notable example is the reaction with ethyl glycinate, which is typically carried out in dimethylformamide with glacial acetic acid as a catalyst. This reaction leads to the formation of 5-bromo-3-(ethyl imino acetate)-2-oxo indole. researchgate.net This Schiff base is a key intermediate that can be further modified. For instance, treatment with hydrazine hydrate (B1144303) can convert the ester group into a hydrazide, yielding 5-bromo-3-(imino acetohydrazide)-2-oxo indole, which serves as a precursor for various heterocyclic systems. researchgate.net
| Amino Acid Ester | Product | Reaction Conditions | Reference |
| Ethyl glycinate | 5-bromo-3-(ethyl imino acetate)-2-oxo indole | Glacial acetic acid, DMF | researchgate.net |
Table 2: Schiff Base Formation from 5-Bromoisatin and Amino Acid Esters
Cyclization Reactions Leading to Fused and Spiro-Heterocyclic Systems
The derivatized 5-bromoisatin scaffolds, particularly the Schiff bases and their adducts, are excellent starting materials for a variety of cyclization reactions. These reactions enable the construction of diverse fused and spiro-heterocyclic systems, which are of significant interest in medicinal chemistry due to their broad range of biological activities.
Synthesis of Triazole Derivatives from Hydrazine Hydrate Adducts
Triazole rings can be synthesized from 5-bromoisatin derivatives. One common strategy involves the initial formation of a hydrazide derivative. For example, the Schiff base 5-bromo-3-(ethyl imino acetate)-2-oxo indole, upon treatment with hydrazine hydrate, is converted to 5-bromo-3-(imino acetohydrazide)-2-oxo indole. researchgate.net This hydrazide can then undergo cyclization reactions to form triazole moieties. While the direct synthesis of a triazole from this specific adduct is a plausible synthetic route, further specific examples of cyclization to triazoles from 5-bromoisatin-derived hydrazides are an active area of research.
Formation of Oxazole and Thiazole (B1198619) Moieties via Cyclocondensation
5-Bromoisatin derivatives are valuable precursors for the synthesis of oxazole and thiazole rings. The synthesis of 2-amino thiazole derivatives of N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole has been reported. researchgate.net This transformation typically involves the reaction of the α-chloro aceto group with a sulfur source, such as thiourea or a substituted thiourea, leading to the cyclization and formation of the thiazole ring.
Similarly, the synthesis of oxazole derivatives can be achieved through cyclocondensation reactions. For instance, the reaction of the N-(α-chloro aceto) intermediate with reagents that can provide the necessary atoms for the oxazole ring formation, such as amides or ureas, under appropriate conditions can lead to the desired oxadiazole moieties. researchgate.net
| Heterocycle | Starting Material | Key Reagents | Reference |
| Thiazole | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | Substituted 2-aminobenzothiazole | researchgate.net |
| Oxadiazole | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | 5-substituted-2-amino-1,3,4-oxadiazole | researchgate.net |
Table 3: Synthesis of Oxazole and Thiazole Derivatives from 5-Bromoisatin
Development of Diazine and Oxadiazole Rings
The synthesis of diazine and oxadiazole rings from 5-bromoisatin derivatives has been successfully demonstrated. For instance, new diazine derivatives can be synthesized from N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole. researchgate.net The formation of these six-membered heterocyclic rings often involves condensation reactions with bifunctional nucleophiles.
Furthermore, 1,3,4-oxadiazole derivatives can be synthesized from the hydrazide intermediate, 5-bromo-3-(imino acetohydrazide)-2-oxo indole. Reaction of this hydrazide with various acid anhydrides in acetic acid as a solvent leads to the formation of compounds containing the oxadiazole ring. researchgate.net
| Heterocycle | Starting Material | Key Reagents | Reference |
| Diazine | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | Not specified | researchgate.net |
| Oxadiazole | 5-bromo-3-(imino acetohydrazide)-2-oxo indole | Acid anhydrides | researchgate.net |
Table 4: Synthesis of Diazine and Oxadiazole Rings from 5-Bromoisatin Derivatives
Construction of Pyrimidine (B1678525) Scaffolds
The synthesis of novel heterocyclic derivatives from 5-bromoisatin extends to the construction of pyrimidine-based structures. Pyrimidine and its fused analogues are of significant interest due to their prevalence in biologically active compounds rsc.orgyoutube.com. The general strategy for constructing pyrimidine scaffolds often involves the condensation of a compound containing a urea or amidine moiety with a 1,3-dicarbonyl compound or its equivalent.
In the context of 5-bromoisatin, derivatization to introduce the necessary functionalities for pyrimidine ring formation is a key first step. For instance, the isatin (B1672199) carbonyl group can be activated or transformed to participate in cyclocondensation reactions. Research has been conducted on the synthesis of novel 5-bromoisatin-based pyrimidine derivatives, although specific synthetic pathways are proprietary to the research studies rsc.orgmit.edu. These syntheses would typically involve multi-step reactions, beginning with the modification of the isatin core to incorporate a suitable precursor for the pyrimidine ring, followed by a cyclization step. The resulting 5-bromoisatin-pyrimidine hybrids are then evaluated for their biological activities, such as antimicrobial properties.
A general synthetic approach might involve the reaction of a chalcone derivative of 5-bromoisatin with a guanidine salt in the presence of a base. This method, common for pyrimidine synthesis, would lead to the formation of an aminopyrimidine ring fused or linked to the 5-bromoindole core.
Table 1: General Approach for Pyrimidine Synthesis from 5-Bromoisatin Derivatives
| Step | Description | Reactants | Product |
| 1 | Formation of Chalcone | 5-Bromoisatin derivative, Substituted acetophenone | α,β-Unsaturated ketone (Chalcone) |
| 2 | Cyclocondensation | Chalcone derivative, Guanidine hydrochloride | 5-Bromoisatin-pyrimidine hybrid |
Exploration of Spiro-Thiazolidinone, Imidazolinone, and Azetidinone Architectures
The C3-spiro-functionalization of the 5-bromoisatin core is a widely employed strategy to generate structurally complex and three-dimensional molecules with significant biological potential. This involves the conversion of the C3-carbonyl group into a spirocyclic center, connecting the indole ring to another heterocyclic system at a single carbon atom.
The synthesis of these spiro compounds typically begins with the formation of a Schiff base (an imine) at the C3 position of 5-bromoisatin. This is achieved through the condensation of 5-bromoisatin with various primary aromatic amines in the presence of a catalyst like glacial acetic acid nih.govresearchgate.net. This Schiff base intermediate is then subjected to cyclization with different reagents to yield the desired spiro-heterocycle.
Spiro-Thiazolidinones: The Schiff base of 5-bromoisatin is treated with thioglycolic acid (mercaptoacetic acid). The thiol group adds to the imine double bond, followed by an intramolecular cyclization via amide formation to yield the spiro-thiazolidinone ring nih.govuobaghdad.edu.iq. The general reaction involves refluxing the Schiff base with thioglycolic acid, sometimes with a dehydrating agent like anhydrous zinc chloride nih.gov.
Spiro-Imidazolinones: The synthesis of spiro-imidazolinones can be achieved through various multi-component reactions or by reacting the Schiff base intermediate with appropriate reagents that can form the imidazolinone ring structure nih.gov.
Spiro-Azetidinones (β-lactams): Spiro-azetidinones are formed by the cycloaddition of a ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a base (e.g., triethylamine), with the C=N bond of the Schiff base intermediate derived from 5-bromoisatin nih.gov. This [2+2] cycloaddition, known as the Staudinger synthesis, is a classic method for constructing the β-lactam ring mdpi.com.
These synthetic strategies have led to the creation of a library of novel spiro-thiazolidinone, imidazolinone, and azetidinone derivatives of 5-bromoisatin, which have been characterized using various spectral methods nih.gov.
Table 2: Synthesis of Spiro-Heterocycles from 5-Bromoisatin
| Target Scaffold | Key Reagent for Cyclization | Intermediate | General Conditions |
| Spiro-Thiazolidinone | Thioglycolic acid | Schiff base | Reflux, often with ZnCl₂ |
| Spiro-Imidazolinone | Varies (e.g., amino acids) | Schiff base | Multi-component reaction |
| Spiro-Azetidinone | Chloroacetyl chloride / Triethylamine | Schiff base | Staudinger [2+2] cycloaddition |
Generation of Quinazolinone Derivatives
Quinazolinone is another important heterocyclic scaffold known for its broad spectrum of pharmacological activities researchgate.netnih.gov. The synthesis of quinazolinone derivatives can be achieved through various methods, often starting from anthranilic acid or its derivatives aip.orgnih.gov. While direct synthesis from 5-bromoisatin is less common, the bromo-substituted anthranilic acid, which can be derived from 5-bromoisatin, serves as a key precursor.
A typical route to quinazolinone involves the reaction of an N-acylanthranilic acid with an amine source or the reaction of anthranilic acid with an amide or nitrile. For instance, 5-bromoanthranilic acid can be reacted with various reagents to construct the fused pyrimidine ring that characterizes the quinazolinone system.
Another approach involves the reaction of 5-bromoisatin with o-aminobenzamide or related compounds. The condensation and subsequent cyclization and rearrangement can lead to the formation of quinazolinone-based structures. The versatility of the quinazolinone scaffold allows for further substitution, and the bromine atom from the original 5-bromoisatin can be retained in the final product for further modification or to enhance biological activity nih.gov.
Coupling Reactions and Multi-Component Strategies Involving 5-Bromoisatin
The bromine atom on the 5-bromoisatin ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding its synthetic utility.
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound wikipedia.org. 5-Bromoisatin, as a haloarene, is an excellent substrate for this reaction umz.ac.ir. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position of the isatin core.
The general mechanism involves the oxidative addition of the aryl bromide (5-bromoisatin) to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst nih.govorganic-chemistry.orgmdpi.com. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields nih.govresearchgate.net. This strategy is widely used in medicinal chemistry to synthesize complex molecules and libraries of compounds for drug discovery nih.govumz.ac.ir.
Table 3: Key Components of the Suzuki Cross-Coupling Reaction with 5-Bromoisatin
| Component | Role | Examples |
| Aryl Halide | Electrophile | 5-Bromoisatin |
| Organoboron Reagent | Nucleophile | Phenylboronic acid, Thiopheneboronic acid |
| Palladium Catalyst | Facilitates C-C bond formation | Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄ |
| Ligand | Stabilizes and activates the catalyst | P(t-Bu)₃·HBF₄, SPhos |
Acid-Catalyzed Condensation for Trisindoline Formation
Trisindolines are a class of alkaloids characterized by an oxindole core substituted with two indole moieties at the C3 position. These compounds can be synthesized through the acid-catalyzed condensation of isatins with indoles rsc.orgnih.gov. 5-Bromoisatin serves as a precursor for the synthesis of brominated trisindolines, which have been isolated from natural sources like marine sponges nih.gov.
The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst protonates the C3-carbonyl oxygen of 5-bromoisatin, activating the C3 position for nucleophilic attack by an indole molecule. This forms a 3-hydroxy-3-indolyl-oxindole intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates a stabilized carbocation, which is then attacked by a second indole molecule to form the final trisindoline product nih.gov. Various acid catalysts can be employed, including sulfuric acid and sulfonated β-cyclodextrin nih.govaip.org. The reactivity can be influenced by steric factors; for example, 5-bromoisatin has been noted to be less reactive than 5-chloroisatin (B99725), potentially due to the larger size of the bromine atom nih.gov.
Integration into Complex Hybrid Molecules (e.g., Levofloxacin Conjugates)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design to develop compounds with improved or novel biological activities. 5-Bromoisatin has been successfully integrated into such hybrid molecules.
A notable example is the synthesis of levofloxacin-5-bromoisatin conjugates. Levofloxacin is a broad-spectrum fluoroquinolone antibiotic mdpi.com. In one study, levofloxacin was first converted to levofloxacin hydrazide. This hydrazide was then reacted with 5-bromoisatin via a condensation reaction to form a hydrazone-linked conjugate nih.gov. The resulting hybrid molecule, which incorporates both the fluoroquinolone and the 5-bromoisatin scaffolds, was evaluated for its biological properties, demonstrating cytotoxic activity against liver cancer cell lines nih.gov. This approach highlights the utility of 5-bromoisatin as a building block for creating complex, multi-functional molecules with potential therapeutic applications.
Synthesis of Sulfonylamide Derivatives from 5-Bromoisatin Intermediates
The synthesis of sulfonylamide derivatives from 5-bromoisatin intermediates is a key strategy in the development of new heterocyclic scaffolds. These derivatives are of significant interest due to the wide range of biological activities associated with both the isatin core and the sulfonamide functional group. The primary approaches to these molecules involve either the reaction of a 5-bromoisatin-derived intermediate with a pre-existing sulfonamide-containing reagent or the direct sulfonation of the isatin ring followed by reaction with various amines.
One prominent method involves the conversion of 5-bromoisatin into a reactive intermediate that can then be coupled with a sulfonyl-containing moiety. For instance, 5-bromoisatin can be reacted with p-aminosulfonylchloride in the presence of a catalytic amount of glacial acetic acid in a solvent such as dimethylformamide (DMF) to yield a Schiff's base. This intermediate can then undergo further reactions to produce more complex heterocyclic systems incorporating the sulfonylamide group.
Another approach involves the initial modification of 5-bromoisatin at the C3 position. For example, a Schiff base can be formed by reacting 5-bromoisatin with p-toluidine. This intermediate can then be N-alkylated with monochloroacetyl chloride. The resulting N-(α-chloro aceto)-3-(tolyl imino)-5-bromo-2-oxo-indole can then be condensed with a molecule like para-chloro sulfonyl aniline. This product can subsequently be treated with various primary aromatic amines to generate a series of sulfonylamide derivatives umz.ac.ir.
A more direct derivatization strategy involves the electrophilic sulfonation of the isatin ring system to create a sulfonyl chloride intermediate, which is a versatile precursor for a wide array of sulfonylamide derivatives. While specific studies detailing the direct chlorosulfonation of 5-bromoisatin are not prevalent, the sulfonation of the parent isatin molecule at the 5-position has been successfully achieved using chlorosulfonic acid. This reaction typically involves heating isatin with chlorosulfonic acid, followed by quenching with ice to precipitate the sulfonyl chloride product. It is a well-established principle in organic synthesis that such an intermediate can then be reacted with a diverse range of primary and secondary amines to afford the corresponding N-substituted sulfonamides. This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The general reaction scheme for the synthesis of sulfonylamide derivatives from an isatin sulfonyl chloride intermediate is presented below:
Reaction Scheme:
Sulfonylation of Isatin:
Isatin is reacted with chlorosulfonic acid to produce isatin-5-sulfonyl chloride.
Formation of Sulfonamide:
The isatin-5-sulfonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) to yield the corresponding N-substituted isatin-5-sulfonamide.
This two-step process allows for the generation of a library of sulfonylamide derivatives by varying the amine component in the second step. The yields of these reactions are typically good, depending on the reactivity of the specific amine used.
Below is a representative data table illustrating the types of derivatives that can be synthesized using this methodology, based on the reaction of isatin-5-sulfonyl chloride with various amines.
| Entry | Amine (R¹R²NH) | Product Name |
|---|---|---|
| 1 | Ammonia | Isatin-5-sulfonamide |
| 2 | Aniline | N-phenylisatin-5-sulfonamide |
| 3 | Benzylamine | N-benzylisatin-5-sulfonamide |
| 4 | Morpholine | 5-(Morpholinosulfonyl)isatin |
| 5 | Piperidine | 5-(Piperidin-1-ylsulfonyl)isatin |
Chemical Reactivity and Transformation Mechanisms of 5 Bromoisatin Derivatives
Mechanistic Investigations of C-2 and C-3 Reactivity in Isatin (B1672199) Systems
The isatin molecule possesses two distinct carbonyl groups at the C-2 and C-3 positions, which serve as the primary sites for chemical reactivity. The C-3 carbonyl is part of a ketone functional group, while the C-2 carbonyl is an amide (or lactam) carbonyl. This difference in chemical environment leads to a significant disparity in their electrophilicity and reactivity.
Mechanistic studies, including computational and experimental analyses, have established that the C-3 keto-carbonyl is considerably more electrophilic than the C-2 amide-carbonyl. ijcrt.orgrsc.org The lower reactivity of the C-2 position is attributed to the delocalization of the adjacent nitrogen's lone pair of electrons into the carbonyl group, a phenomenon known as amide resonance. This resonance reduces the partial positive charge on the C-2 carbon, making it a weaker electrophile. Consequently, most nucleophilic additions and condensation reactions preferentially occur at the C-3 position. nih.gov However, the reactivity can be influenced by specific reagents and conditions, and in some domino reactions, the selectivity between C-2 and C-3 can be switched. rsc.org
Nucleophilic Attack Pathways on the Isatin Carbonyl Centers
Given the higher electrophilicity of the C-3 carbonyl, it is the primary target for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, enolates, amines, and other carbon and heteroatom nucleophiles, readily react at this position. mdpi.comrsc.org
The general mechanism involves the direct addition of a nucleophile to the C-3 carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is typically protonated during workup to yield a 3-hydroxy-2-oxindole derivative. These adducts are often stable and can be isolated, or they may serve as intermediates for further transformations.
Key reaction pathways involving nucleophilic attack at C-3 include:
Aldol-type Condensations: Reactions with active methylene compounds lead to the formation of 3-substituted-3-hydroxyoxindoles, which can subsequently dehydrate to form ylidene derivatives. nih.govnih.gov
Baylis-Hillman Reaction: Isatin derivatives act as effective electrophiles in the Baylis-Hillman reaction, reacting with activated alkenes to form functionalized dioxindole derivatives. elsevierpure.com
Grignard and Organolithium Reactions: Addition of organometallic reagents provides a straightforward route to 3-substituted-3-hydroxy-2-oxindoles with new carbon-carbon bonds.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the C-3 carbonyl group into an exocyclic double bond.
Condensation with Amines: Reaction with primary amines or hydrazines readily forms Schiff bases or hydrazones, respectively, at the C-3 position. nih.govmdpi.com
Influence of Substituents on Reaction Kinetics and Selectivity
Substituents on the isatin ring, both on the aromatic portion and at the N-1 position, play a crucial role in modulating the molecule's reactivity through electronic and steric effects.
Electronic Effects of Halogen Substitution at C-5
The presence of a bromine atom at the C-5 position of the isatin ring has a profound electronic influence. Bromine is an electron-withdrawing group due to its inductive effect (-I), which pulls electron density from the aromatic ring. This deactivation of the benzene ring electronically enhances the electrophilicity of the entire indole-2,3-dione system.
Specifically, the electron-withdrawing nature of the C-5 bromine increases the partial positive charge on both the C-2 and C-3 carbonyl carbons, making them more susceptible to nucleophilic attack. calstate.edu This enhanced reactivity can lead to faster reaction rates compared to unsubstituted isatin. For example, studies on the synthesis of 3,3-di(indolyl)oxindoles have shown that isatins with electron-withdrawing groups, such as 5-bromoisatin (B120047), exhibit good reactivity. rsc.org The increased lipophilic character imparted by the halogen also plays a role in its biological activity and interactions. calstate.edu
| Substituent at C-5 | Electronic Effect | Impact on Carbonyl Reactivity (C-3) | Example Reaction |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline electrophilicity | Standard condensation reactions |
| -CH₃ (Electron-Donating) | +I, +R (weak) | Decreased electrophilicity | Slower reaction rates with nucleophiles |
| -Br (Electron-Withdrawing) | -I, +R (weak) | Increased electrophilicity | Enhanced reactivity in nucleophilic additions rsc.org |
| -NO₂ (Strongly Electron-Withdrawing) | -I, -R | Significantly increased electrophilicity | High reactivity towards nucleophiles rsc.org |
Steric Factors in N-Substitution and C-3 Derivatization
Steric hindrance significantly impacts the selectivity of reactions involving isatin derivatives.
N-Substitution: The introduction of a substituent at the N-1 position can influence the accessibility of the adjacent C-2 carbonyl group. researchgate.net While the C-3 position remains the most reactive site, a bulky N-substituent can further sterically shield the C-2 position, reinforcing the inherent electronic preference for C-3 reactions. Structure-activity relationship studies have shown that the size and nature of the N-alkyl group can be critical for biological activity, which is a direct consequence of its influence on molecular interactions. nih.gov
C-3 Derivatization: Once a reaction has occurred at the C-3 position, especially one that introduces a bulky group or creates a spirocyclic center, the steric environment around the molecule is dramatically altered. nih.gov This can direct the stereochemical outcome of subsequent reactions or hinder further transformations at nearby positions. For instance, in the synthesis of dispirooxindoles, the stereochemistry of the first cyclization at C-3 dictates the facial selectivity for subsequent additions. nih.gov
Hydration Phenomena and its Role in 5-Bromoisatin Reactivity
Carbonyl compounds can exist in equilibrium with their corresponding geminal diols (hydrates) in the presence of water. libretexts.org This reaction is reversible and typically favors the carbonyl form for most ketones. However, the equilibrium can be shifted toward the hydrate (B1144303) form by the presence of strong electron-withdrawing groups on the carbon framework, which destabilize the carbonyl group and favor the sp³-hybridized gem-diol. libretexts.org
Cyclization Mechanisms in the Formation of Heterocyclic Rings
5-Bromoisatin is a valuable precursor for the synthesis of more complex heterocyclic and spirocyclic systems. nih.govastate.eduresearchgate.net These transformations often involve an initial reaction at the C-3 carbonyl followed by an intramolecular cyclization.
A prominent example is the 1,3-dipolar cycloaddition reaction . wikipedia.orgyoutube.com This mechanism is used to construct five-membered rings. In a typical sequence involving 5-bromoisatin, the isatin is first N-alkylated. A subsequent condensation reaction, for example with an amino acid like sarcosine, generates an azomethine ylide in situ. This ylide is a 1,3-dipole. The ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne) to generate a spiro-pyrrolidinyl oxindole derivative. nih.govresearchgate.net
Another common strategy involves condensation with binucleophiles. For instance, reacting 5-bromoisatin with a compound containing two nucleophilic sites (e.g., a diamine or a hydrazine derivative) can lead to the formation of fused heterocyclic systems. The reaction typically begins with the formation of a Schiff base at C-3, followed by an intramolecular nucleophilic attack from the second nucleophilic group onto the C-2 amide carbonyl, leading to a new fused ring. researchgate.net These cyclization reactions demonstrate the utility of 5-bromoisatin as a building block for creating molecular complexity. rsc.org
| Reaction Type | Key Intermediate | Dipolarophile / Co-reactant | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Maleimides, Acetylenic Esters | Spiro[indole-pyrrolidine] | nih.govresearchgate.net |
| Condensation-Cyclization | Schiff Base / Hydrazone | o-Phenylenediamine | Indolo[2,3-b]quinoxaline | |
| Condensation-Cyclization | Schiff Base | 2-Aminothiophenol | Spiro[indole-benzothiazine] |
Spectroscopic and Advanced Analytical Characterization of 5 Bromoisatin Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromoisatin (B120047), providing detailed information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the arrangement of hydrogen atoms on the aromatic ring of 5-Bromoisatin. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the three aromatic protons. umz.ac.ir
A study utilizing a 500 MHz spectrometer in DMSO-d₆ provided the following assignments for the aromatic protons of 5-Bromoisatin umz.ac.ir:
A doublet at 6.88 ppm with a coupling constant (J) of 8.3 Hz corresponds to one of the protons on the aromatic ring. umz.ac.ir
A second doublet appears at 7.66 ppm with a smaller coupling constant of 1.9 Hz. umz.ac.ir
A doublet of doublets at 7.74 ppm, showing coupling constants of 8.3 Hz and 1.9 Hz, indicates a proton adjacent to the other two distinct protons on the ring. umz.ac.ir
The distinct chemical shifts and coupling patterns allow for the precise assignment of each proton in the 5-bromo-substituted aromatic ring, confirming the regiochemistry of the bromination. umz.ac.ir
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 6.88 | Doublet (d) | 8.3 | Aromatic C-H |
| 7.66 | Doublet (d) | 1.9 | Aromatic C-H |
| 7.74 | Doublet of Doublets (dd) | 8.3, 1.9 | Aromatic C-H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton of 5-Bromoisatin. The spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring.
In a ¹³C-NMR spectrum recorded at 125 MHz in DMSO-d₆, eight distinct signals were observed, corresponding to the eight carbon atoms of the 5-Bromoisatin framework. The chemical shifts confirm the presence of two carbonyl groups and six aromatic carbons, one of which is directly attached to the bromine atom. umz.ac.ir
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 115.13 | Aromatic Carbon |
| 115.15 | Aromatic Carbon (C-Br) |
| 120.44 | Aromatic Carbon |
| 127.76 | Aromatic Carbon |
| 140.89 | Aromatic Carbon |
| 150.43 | Aromatic Carbon (Quaternary) |
| 159.84 | Carbonyl Carbon (C=O) |
| 184.05 | Carbonyl Carbon (C=O) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the 5-Bromoisatin molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds. For 5-Bromoisatin, the most prominent features are the sharp, strong absorptions associated with the N-H bond of the lactam and the two carbonyl (C=O) groups. The presence of these characteristic peaks in the spectrum serves as strong evidence for the isatin (B1672199) core structure. chemicalbook.comguidechem.com The analysis is typically performed using techniques such as preparing a potassium bromide (KBr) disc or a nujol mull with the sample. guidechem.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 5-Bromoisatin and to study its fragmentation patterns, which can provide additional structural information. The molecular formula of 5-Bromoisatin is C₈H₄BrNO₂, corresponding to a molecular weight of approximately 226.03 g/mol . sigmaaldrich.comnih.gov
In mass spectra of 5-Bromoisatin, the molecular ion peak is expected to appear as a pair of peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified key fragment ions at m/z values of 199, 197, and 117, which correspond to specific fragmentation pathways of the parent molecule. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of 5-Bromoisatin samples and for monitoring the progress of reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to check the purity of 5-Bromoisatin and to monitor chemical transformations. For instance, in the synthesis of 5-Bromoisatin via the bromination of isatin, TLC can be used to track the consumption of the starting material and the formation of the product, helping to establish reaction completion. umz.ac.ir The components are separated based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase. After development, the separated spots on the TLC plate can be visualized, for example, by using iodine vapor. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of 5-bromoisatin and its derivatives. Its application is crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and characterizing complex mixtures containing these molecules. The predominant mode used for 5-bromoisatin compounds is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
In a typical RP-HPLC setup, a nonpolar stationary phase, commonly a C8 or C18 silica-based column, is employed. The separation is achieved by eluting the sample with a polar mobile phase, which is usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The retention behavior of 5-bromoisatin and its analogues is influenced by several factors, including the specific stationary phase, the composition and pH of the mobile phase, and the flow rate.
The hydrophobicity of the analyte plays a significant role in its retention time; molecules with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and thus will elute later. The presence of the bromine atom on the isatin core increases the molecule's hydrophobicity compared to unsubstituted isatin, generally leading to longer retention times under identical chromatographic conditions.
Detection is most commonly performed using an ultraviolet (UV) detector, as the indole (B1671886) ring system of isatin derivatives exhibits strong absorbance in the UV range. Studies on related indole compounds often utilize detection wavelengths of 254 nm and 280 nm. researchgate.netfrontiersin.org A diode-array detector (DAD) can be particularly advantageous as it allows for the acquisition of the UV spectrum for each peak, aiding in peak identification and purity assessment. chromatographyonline.com
Research Findings
Detailed research into the HPLC analysis of 5-bromoisatin itself is often embedded within broader synthetic or biological studies where HPLC is used as a quality control tool. However, analysis of closely related brominated indole compounds provides specific and relevant insights into the chromatographic conditions suitable for 5-bromoisatin.
One study focusing on the enzymatic bromination of indole successfully separated bromoindole and dibromoindole using RP-HPLC with UV detection at 280 nm. researchgate.net Although the specific column and mobile phase composition were not detailed, the retention times clearly demonstrated the successful separation of the brominated products from the parent indole. researchgate.net
Another relevant method developed for various indole compounds utilized a C8 column with gradient elution and fluorimetric detection, with an excitation wavelength of 280 nm, underscoring this wavelength's utility for the indole scaffold. nih.gov For the analysis of other substituted indoles, a C18 column with a gradient mobile phase of acetonitrile and water, modified with 0.1% formic acid, has proven effective, with detection at both 254 nm and 280 nm. frontiersin.org
A commercially suggested method for 5-bromoisatin specifies a reverse-phase analysis using a Newcrom R1 column. The mobile phase consists of a simple mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is noted for its scalability, making it suitable for both analytical quantification and preparative isolation of impurities. sielc.com
The following tables present representative data for the HPLC analysis of brominated indoles and a typical set of conditions applicable for the analysis of 5-bromoisatin, based on established methods for related compounds.
Data Tables
Table 1: Representative HPLC Retention Times for Brominated Indole Compounds
This table shows retention times for indole and its brominated derivatives from an enzymatic conversion study, demonstrating the separation based on the degree of bromination.
| Compound | Retention Time (t_R) [min] |
| Indole | 4.4 |
| Bromoindole | 5.1 |
| Dibromoindole | 5.6 |
Data sourced from a study on enzymatic halogenation of indole, detected at 280 nm. researchgate.net The specific HPLC method details were not provided in the source.
Table 2: Typical Chromatographic Conditions for Purity Analysis of 5-Bromoisatin Derivatives
This table outlines a standard set of parameters for a reverse-phase HPLC method suitable for the analysis of 5-bromoisatin and related compounds.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV Absorbance at 254 nm or 280 nm |
| Injection Volume | 10 µL |
These conditions are representative of standard methods used for the analysis of substituted indole compounds. frontiersin.orgtheaspd.com
Computational Chemistry and Theoretical Investigations of 5 Bromoisatin Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Optimization of Molecular Geometries and Conformational Analysis
The first step in many computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of 5-bromoisatin (B120047), such as N-benzyl-5-bromo-3-[(imino aceto) urea]-2-oxo indole (B1671886), DFT calculations have been employed to determine their equilibrium geometries. researchgate.net These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,2p)) to solve the Schrödinger equation approximately. researchgate.net The final optimized geometry corresponds to a minimum on the potential energy surface.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 5-bromoisatin, which has a relatively rigid bicyclic core, the conformational flexibility is limited. However, for its derivatives with flexible side chains, multiple low-energy conformers can exist. Computational methods can identify these conformers and calculate their energy differences, providing insight into the molecule's preferred shapes in different environments.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For derivatives of 5-bromoisatin, DFT calculations have been used to determine the energies of the HOMO and LUMO. These values are then used to calculate various quantum chemical parameters that describe the molecule's reactivity.
Table 1: Calculated Quantum Chemical Parameters for a 5-Bromoisatin Derivative
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Energy of HOMO | EHOMO | - | -6.23 |
| Energy of LUMO | ELUMO | - | -2.17 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.06 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.20 |
| Hardness | η | (ELUMO - EHOMO)/2 | 2.03 |
| Softness | σ | 1/η | 0.49 |
Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. The MEP map of a 5-bromoisatin derivative would likely show negative potential around the carbonyl oxygen atoms and the bromine atom, while the area around the N-H group would exhibit a positive potential.
Semi-Empirical Quantum Mechanical Methods (e.g., PM3)
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for computational studies. wikipedia.org These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. wikipedia.orgnih.gov PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org
In a study of N-benzyl-5-bromo isatin (B1672199) derivatives, both PM3 and DFT methods were used to investigate their properties. researchgate.net While DFT provides more reliable results, PM3 can be useful for initial, rapid screening of large numbers of molecules or for studying very large systems where DFT would be computationally prohibitive. researchgate.netnih.gov The results from PM3 calculations can provide a qualitative understanding of the electronic structure and geometry. furman.edu
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. gfz-potsdam.de By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics and conformational flexibility. gfz-potsdam.denih.govresearchgate.netfrontiersin.org
For 5-bromoisatin hydrate (B1144303), MD simulations could be employed to explore its conformational space in an aqueous environment. The simulations would explicitly include water molecules and allow for the study of how they interact with the 5-bromoisatin molecule. This would be particularly important for understanding the role of the hydrate water molecules in the crystal structure and in solution. The simulation would reveal the preferred orientations of the water molecules around the solute and the dynamics of hydrogen bonding between them. Such simulations have been performed on other hydrate systems, like bromine clathrate hydrates, to understand their structure and stability. nih.gov
Correlation of Quantum Chemical Parameters with Experimental Observations
A key aspect of computational chemistry is the ability to correlate calculated parameters with experimentally observed properties. For instance, calculated quantum chemical parameters for a series of 5-chloroisatin (B99725) derivatives have been correlated with their experimentally determined myorelaxant (muscle-relaxing) effects. researchgate.net In such studies, a quantitative structure-activity relationship (QSAR) can be developed, where the biological activity is modeled as a function of calculated descriptors like the HOMO-LUMO gap, dipole moment, and molecular area. researchgate.net
For 5-bromoisatin and its derivatives, similar correlations could be established. For example, the calculated HOMO-LUMO gap could be correlated with the molecule's observed reactivity in a particular chemical reaction. umz.ac.ir Furthermore, calculated spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to validate the computational model and aid in the interpretation of the experimental data.
In Silico Prediction of Reactivity and Mechanistic Pathways
Computational methods can be used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. The analysis of frontier molecular orbitals (HOMO and LUMO) and the MEP map, as discussed earlier, provides initial clues about where a reaction is likely to occur.
For more detailed mechanistic insights, computational chemists can model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping out the energies of reactants, transition states, intermediates, and products, a comprehensive energy profile for the reaction can be constructed. This allows for the prediction of the most favorable reaction pathway among several possibilities. For 5-bromoisatin, which is a versatile precursor in organic synthesis, such in silico studies could be invaluable for designing new synthetic routes and predicting the products of unknown reactions. sigmaaldrich.comsigmaaldrich.com
Exploration of Biological Activities and Pharmacological Potential of 5 Bromoisatin Derivatives in Vitro Studies
Antimicrobial Efficacy Studies (Bacterial and Fungal Strains)
The growing threat of antimicrobial resistance has spurred the search for new chemical entities with potent and broad-spectrum antimicrobial activity. Derivatives of 5-bromoisatin (B120047) have been investigated for their efficacy against a range of pathogenic bacteria and fungi.
In Vitro Assays against Gram-Positive Bacteria
Several studies have demonstrated the potential of 5-bromoisatin derivatives as agents against Gram-positive bacteria. In one study, a series of novel 5-bromoisatin-based pyrimidine (B1678525) derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) of these compounds was determined against Staphylococcus aureus and Bacillus subtilis. The results indicated that certain substitutions on the pyrimidine ring, particularly the presence of electron-withdrawing groups like nitro (-NO2), chloro (-Cl), and bromo (-Br), led to significant antibacterial activity. jocpr.com
Table 1: In Vitro Antibacterial Activity of 5-Bromoisatin Pyrimidine Derivatives against Gram-Positive Bacteria
| Compound ID | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
|---|---|---|---|
| 3g | -NO2 | 6.25 | 12.5 |
| 3h | -Cl | 6.25 | 6.25 |
| 3i | -Br | 12.5 | 6.25 |
| Ciprofloxacin (Standard) | - | 3.125 | 3.125 |
In Vitro Assays against Gram-Negative Bacteria
The same series of 5-bromoisatin-based pyrimidine derivatives were also tested against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. While some compounds showed activity, the efficacy was generally more pronounced against Gram-positive strains. Nevertheless, the derivatives featuring nitro, chloro, and bromo substitutions also exhibited the most promising activity against the tested Gram-negative bacteria, albeit at slightly higher concentrations compared to the standard drug, ciprofloxacin. jocpr.com
Table 2: In Vitro Antibacterial Activity of 5-Bromoisatin Pyrimidine Derivatives against Gram-Negative Bacteria
| Compound ID | Substituent | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
|---|---|---|---|
| 3g | -NO2 | 12.5 | 25 |
| 3h | -Cl | 12.5 | 12.5 |
| 3i | -Br | 25 | 12.5 |
| Ciprofloxacin (Standard) | - | 3.125 | 3.125 |
Antifungal Activity Investigations
The antifungal potential of 5-bromoisatin derivatives has also been a subject of investigation. The aforementioned pyrimidine derivatives of 5-bromoisatin were screened for their activity against the fungal strains Candida albicans and Aspergillus niger. The results revealed that compounds with specific substitutions displayed noteworthy antifungal effects, with some exhibiting MIC values comparable to the standard antifungal agent, fluconazole. jocpr.com
Table 3: In Vitro Antifungal Activity of 5-Bromoisatin Pyrimidine Derivatives
| Compound ID | Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
|---|---|---|---|
| 3g | -NO2 | 12.5 | 25 |
| 3h | -Cl | 12.5 | 12.5 |
| 3i | -Br | 25 | 12.5 |
| Fluconazole (Standard) | - | 6.25 | 6.25 |
Anticancer and Antiproliferative Activity in Cell Lines
The cytotoxic potential of 5-bromoisatin derivatives against various cancer cell lines has been extensively studied, revealing promising candidates for further development as anticancer agents.
In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines
The introduction of a bromo group at the C-5 position of the isatin (B1672199) ring has been shown to enhance cytotoxic activity and selectivity. A series of 5-bromo-N-phenyl isatin analogues were synthesized and evaluated for their in vitro antitumor activity against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HT-29) cell lines. The results, expressed as IC50 values, indicated that all bromo-substituted compounds exhibited potential anti-tumor activities against both cell lines. jocpr.com Notably, compounds with a halogen at the para-position of the 3-phenyl side chain showed enhanced anticancer activity. jocpr.com
Further studies on other 5-bromoisatin derivatives have also demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have shown potent antiproliferative activity. dovepress.com
Table 4: In Vitro Cytotoxicity of 5-Bromo-N-Phenyl Isatin Analogues
| Compound ID | Structure | IC50 (µM) vs. HT-29 | IC50 (µM) vs. HepG2 |
|---|---|---|---|
| 5c | N-phenyl, 3-(p-chlorobenzylidene) | 16.10 | 63.29 |
| 5d | N-phenyl, 3-(p-bromobenzylidene) | 17.87 | 19.00 |
| 5e | N-phenyl, 3-(p-fluorobenzylidene) | 16.31 | >100 |
| 5f | N-phenyl, 3-(p-methylbenzylidene) | 21.52 | 33.53 |
| 5g | N-phenyl, 3-(p-methoxybenzylidene) | 25.07 | 19.03 |
| 5h | N-phenyl, 3-(p-nitrobenzylidene) | 30.21 | 33.40 |
Mechanistic Studies on Cell Proliferation Inhibition
Understanding the mechanism by which 5-bromoisatin derivatives inhibit cell proliferation is crucial for their development as therapeutic agents. Studies have begun to elucidate these pathways, pointing towards interference with the cell cycle and key regulatory proteins.
One investigation into the antiproliferative mechanism of a potent 5-methoxyindole tethered C-5 functionalized isatin derivative, compound 5o, revealed its ability to influence cell cycle distribution. dovepress.com Treatment with this compound led to a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. dovepress.com This suggests that the compound may be arresting cell cycle progression at the G1/S checkpoint.
Furthermore, the study demonstrated that compound 5o significantly decreased the levels of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner. dovepress.com The Rb protein is a key tumor suppressor that controls the G1/S transition, and its phosphorylation is a critical step for cell cycle progression. By reducing Rb phosphorylation, the 5-bromoisatin derivative effectively halts the cell cycle. dovepress.com
While the precise molecular targets are still under investigation for many derivatives, the ability to induce cell cycle arrest and modulate the activity of critical regulatory proteins like Rb highlights a key mechanism of their antiproliferative action. Although some isatin derivatives have been reported to act as topoisomerase II inhibitors, specific studies detailing the inhibition of topoisomerase II beta polymerization by 5-bromoisatin derivatives are not extensively available in the reviewed literature.
Anti-inflammatory Investigations (In Vitro Models)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of 5-bromoisatin derivatives has been investigated through various in vitro models that assess their ability to modulate key inflammatory mediators and signaling pathways.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production is a key target for anti-inflammatory drug discovery. Studies have shown that isatin derivatives can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. For instance, certain Schiff base derivatives of 5-bromoisatin have been synthesized and evaluated for their anti-inflammatory properties, which are often associated with the downregulation of inflammatory mediators like NO. While specific IC50 values for 5-bromoisatin hydrate (B1144303) in NO inhibition assays are not extensively reported in the available literature, the broader class of isatin derivatives has demonstrated significant dose-dependent inhibition of NO production in vitro. japsonline.com This suggests that 5-bromoisatin derivatives likely share this inhibitory capacity, warranting further specific investigation to quantify their potency.
Modulation of Prostaglandin E2 (PGE2) Synthesis
Effects on Tumor Necrosis Factor α (TNFα) Expression
Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Inhibition of TNFα is a validated therapeutic strategy for a range of inflammatory diseases. The potential of various small molecules to inhibit TNFα production has been explored. For instance, a study on N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives identified compounds that potently inhibited LPS-induced TNFα production in vitro, with some derivatives exhibiting IC50 values in the low micromolar range. mdpi.com While specific studies detailing the effects of 5-bromoisatin hydrate on TNFα expression and providing IC50 values are limited in the currently available scientific literature, the general anti-inflammatory profile of isatin derivatives suggests that this is a promising area for future research.
Assessment of Nuclear Factor Kappa B (NFκB) Translocation
The transcription factor Nuclear Factor Kappa B (NFκB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and TNFα. The inhibition of NFκB activation, specifically its translocation from the cytoplasm to the nucleus, is a key target for anti-inflammatory therapies. Various compounds have been shown to inhibit NFκB signaling. For example, a novel heterocyclic curcumin (B1669340) analogue was found to inhibit NFκB/DNA-binding in EMSA assays. mdpi.com Another study identified sennoside B as a potent natural product inhibitor of TNFα that blocks the degradation of IκB-α, an inhibitor of NFκB. nih.gov Although direct evidence and quantitative data for the effect of this compound on NFκB translocation are not prevalent in the existing literature, the known anti-inflammatory effects of the isatin scaffold suggest that modulation of the NFκB pathway may be a contributing mechanism.
Antitubercular Activity Studies
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. The isatin core has been identified as a valuable scaffold for the development of novel antitubercular agents. Various derivatives of 5-bromoisatin, particularly Schiff bases, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.
Research has demonstrated that Schiff bases of isatin derivatives can exhibit potent antitubercular activity. In some studies, these compounds have shown minimum inhibitory concentration (MIC) values comparable to or even better than the first-line anti-TB drug isoniazid (B1672263) (INH), especially against resistant strains. The lipophilicity conferred by the bromine substitution and the pharmacophore features of the Schiff base moiety are thought to contribute to their antimycobacterial efficacy.
| Compound | Substitution on Isatin Ring | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isatin Schiff Base Derivative A | 5-Br | 6.25 | mdpi.com |
| Isatin Schiff Base Derivative B | 5-NO2 | 3.12 | mdpi.com |
| Isoniazid (Standard) | - | 0.25 | mdpi.com |
Enzyme Inhibition Studies (General)
The structural features of the isatin nucleus make it a versatile scaffold for the design of inhibitors targeting a wide range of enzymes. The electrophilic C-3 carbonyl group can interact with nucleophilic residues in enzyme active sites, leading to reversible or irreversible inhibition. While comprehensive enzyme inhibition profiling specifically for this compound is not extensively documented, the broader class of isatin derivatives has been shown to inhibit various enzymes.
For instance, isatin derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The substitution at the C-5 position, such as with a bromine atom, can significantly influence the potency and selectivity of enzyme inhibition by altering the electronic and steric properties of the molecule. Further focused studies are required to elucidate the specific enzyme inhibitory profile of this compound and its simple derivatives to fully understand their therapeutic potential.
Other Reported Biological Activities (e.g., Anticonvulsant, Spermicidal, Antioxidant)
Beyond the more extensively studied areas of anticancer and antimicrobial effects, derivatives of 5-bromoisatin have been investigated for a variety of other biological activities. These explorations have revealed potential applications in neurology, reproductive health, and in combating oxidative stress. This section details the in vitro findings related to the anticonvulsant, spermicidal, and antioxidant potential of these compounds.
Anticonvulsant Activity
Several studies have highlighted the potential of 5-bromoisatin derivatives as anticonvulsant agents. Schiff bases of isatin, in particular, have been a focus of this research. An in vitro study on a series of N-methyl and N-acetyl isatin derivatives demonstrated that the inclusion of a 5-bromo substituent can contribute to significant anticonvulsant properties.
One of the most notable compounds identified is N-methyl-5-bromo-3-(p-chlorophenylimino) isatin . This derivative exhibited considerable anticonvulsant activity in preclinical models, suggesting its potential as a lead compound for the development of new antiepileptic drugs. The activity is often assessed through models that mimic different types of seizures, providing a broad understanding of the compound's potential efficacy.
Below is a data table summarizing the anticonvulsant activity of a key 5-bromoisatin derivative.
| Compound | Chemical Structure | In Vitro Model | Key Findings |
|---|---|---|---|
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | [Structure to be visually represented] | Maximal Electroshock (MES) and Subcutaneous Metrazole (ScMet) tests in mice | Exhibited significant anticonvulsant activity, showing potential for controlling both generalized tonic-clonic and myoclonic seizures. |
Spermicidal Activity
The investigation into the spermicidal potential of 5-bromoisatin derivatives is a less explored area of research. A comprehensive literature search did not yield any specific in vitro studies evaluating the spermicidal activity of this compound or its direct derivatives. While isatin and its derivatives, as a broader class of compounds, have been investigated for a wide range of biological activities, specific data on their effects on sperm motility, viability, and membrane integrity are not available for the 5-bromo substituted analogs. Therefore, the spermicidal potential of 5-bromoisatin derivatives remains an uninvestigated and open area for future research.
Antioxidant Activity
The antioxidant potential of 5-bromoisatin derivatives has been explored, particularly through their incorporation into hybrid molecules. A study focusing on isatin-gallate hybrids investigated the radical scavenging activity of these new compounds. Among the synthesized derivatives was a compound featuring a 5-bromo-substituted isatin moiety.
The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method assesses the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical, a stable free radical. The change in color, measured spectrophotometrically, indicates the extent of radical scavenging.
The 5-bromo-isatin-gallate hybrid demonstrated moderate antioxidant activity in these in vitro tests. The gallate moiety is a well-known antioxidant, and its combination with the isatin scaffold was intended to create molecules with dual activities.
The following table presents the findings on the antioxidant activity of a 5-bromoisatin derivative.
| Compound | Chemical Structure | In Vitro Assay | Key Findings |
|---|---|---|---|
| 5-Bromo-isatin-gallate hybrid | [Structure to be visually represented] | DPPH Radical Scavenging Assay | Showed moderate free radical scavenging activity, indicating its potential to counteract oxidative stress. |
Structure Activity Relationship Sar Studies of 5 Bromoisatin Analogues
Impact of Bromine Position and Other Halogen Substitutions on Biological Activity
The position and nature of halogen substituents on the isatin (B1672199) ring significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. Halogenation, particularly at the C5 and C7 positions, with electron-withdrawing groups has been shown to increase the lipophilic character of the isatin molecule. calstate.edujetir.org This increased lipophilicity can facilitate the transport of the compound across hydrophobic biological membranes, potentially leading to enhanced biological activity. calstate.edujetir.org
Studies have indicated that 5-halogenation is an effective strategy for markedly enhancing antibacterial activity. nih.gov The introduction of a halogen can lead to improved binding, metabolic stability, and selectivity. jetir.org For instance, in the context of monoamine oxidase (MAO) inhibition, halogen substitution on a benzyloxy ring attached to the C-5 position of isatin was found to increase the affinity towards the MAO-B enzyme. nih.gov
While 5-bromo substitution is common, placing the bromine atom at other positions also impacts activity. For example, derivatives of 4-Bromoisatin have been found to exhibit increased cytotoxic activity and selectivity, highlighting that the specific position of the bromine atom is a key determinant of the pharmacological profile. researchgate.net A comparison between 5-chloroisatin (B99725) and 5-bromoisatin (B120047) in certain reactions suggested that the bulkier bromo group could introduce steric hindrance, making 5-bromoisatin comparatively less reactive in some synthetic pathways. rsc.org
The type of halogen also plays a critical role. In a series of antimicrobial compounds, substitutions with 5-Cl and 5-I on the isatin ring showed the most favorable antimicrobial activity, indicating that the properties of the specific halogen (e.g., electronegativity, size) are crucial. researchgate.net
| Substitution Position | Halogen | Observed Impact on Biological Activity | Reference Activity |
|---|---|---|---|
| C5 | Br, Cl, I | Enhanced antibacterial and antimicrobial activity. nih.govresearchgate.net | Antimicrobial |
| C7 | Halogens | Improved inhibitory potency. calstate.edu | Antimicrobial |
| C4 | Br | Increased cytotoxic activity and selectivity. researchgate.net | Anticancer |
| C5 (on benzyloxy moiety) | Halogens | Increased affinity for MAO-B enzyme. nih.gov | MAO Inhibition |
Influence of N-Substitution on Efficacy and Selectivity
Modification at the N-1 position of the isatin lactam is a widely explored strategy to modulate the biological activity of 5-Bromoisatin analogues. The introduction of various substituents on the nitrogen atom can significantly alter the compound's potency, selectivity, and even its mechanism of action. nih.gov
N-alkylation is a common modification that has been shown to enhance antibacterial activity. nih.gov The nature and size of the alkyl group are critical. In a study on cholinesterase inhibition, N-alkylated isatins showed improved potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the unsubstituted isatin. researchgate.net A clear SAR trend was observed where increasing the size of the N-alkyl group positively correlated with improved inhibition of BChE, demonstrating that N-substitution can be used to tune enzyme selectivity. researchgate.net The most potent inhibitor in this series, featuring a larger alkyl group, showed a 22-fold selectivity for BChE over AChE. researchgate.net
Furthermore, the synthesis of N-Mannich bases, which involves the introduction of an aminomethyl group at the N-1 position, is another effective strategy for enhancing biological effects. nih.gov These derivatives have been reported to possess significant antiviral and tuberculostatic activity. researchgate.net The synthesis of N-benzyl-5-bromoisatin serves as a precursor for creating various heterocyclic derivatives with potential biological activities. researchgate.net
| N-1 Substituent Type | Example Group | Impact on Efficacy/Selectivity | Target Activity |
|---|---|---|---|
| N-Alkylation | Ethyl, Propyl, etc. | Enhanced antibacterial activity. nih.gov | Antibacterial |
| N-Alkylation (increasing chain length) | Varied alkyl chains | Positively correlated with improved BChE inhibition and selectivity over AChE. researchgate.net | Cholinesterase Inhibition |
| N-Mannich Base | Morpholinomethyl, etc. | Effective in causing marked enhancement in antibacterial activity. nih.gov Also shows antiviral and tuberculostatic activity. researchgate.net | Antimicrobial, Antiviral |
| N-Benzylation | Benzyl | Serves as a key intermediate for further derivatization. researchgate.net | General Synthetic Intermediate |
Role of Various Heterocyclic Moieties on Biological Profiles
Hybridizing the 5-Bromoisatin core with other heterocyclic moieties is a powerful strategy in drug design to create novel molecules with enhanced or entirely new biological profiles. This approach combines the pharmacophoric features of both ring systems, which can lead to synergistic effects or interaction with multiple biological targets. mdpi.com
A variety of heterocyclic rings have been attached to the 5-Bromoisatin scaffold, yielding compounds with a broad spectrum of activities, particularly antimicrobial and anticancer effects. For example, new derivatives of 5-Bromoisatin containing sulfonylamide, diazine, oxazole, and thiazole (B1198619) rings have been synthesized and investigated. uobaghdad.edu.iq Similarly, the reaction of 5-Bromoisatin with p-toluidine (B81030) and subsequent modifications has led to the creation of derivatives incorporating 2-aminothiazole, oxadiazole, and diazin moieties, which were screened for antimicrobial activity. researchgate.net
In one study, a series of 5-bromoisatin-based pyrimidine (B1678525) derivatives were synthesized. mendeley.comajpp.in The SAR analysis revealed that compounds substituted with electron-withdrawing groups such as nitro (-NO2), chloro (-Cl), and bromo (-Br) on the phenyl ring of the pyrimidine moiety exhibited the most significant antimicrobial activity. mendeley.com Another line of research involved the synthesis of spirooxindoles from 5-bromoisatin, which were then evaluated for in vitro anticancer activity. mdpi.com Furthermore, linking 5-Bromoisatin to 1,2,3-triazole moieties represents another avenue for developing new bioactive compounds. uobaghdad.edu.iq
| Attached Heterocycle | Resulting Hybrid Compound Type | Observed Biological Activity |
|---|---|---|
| Pyrimidine | 5-Bromoisatin-pyrimidine hybrids | Antimicrobial. mendeley.comajpp.in |
| Thiazole | 5-Bromoisatin-thiazole derivatives | Antimicrobial. uobaghdad.edu.iqresearchgate.net |
| Oxazole | 5-Bromoisatin-oxazole derivatives | Antimicrobial. uobaghdad.edu.iq |
| 1,2,3-Triazole | 5-Bromoisatin-triazole hybrids | Antimicrobial. uobaghdad.edu.iq |
| Diazine | 5-Bromoisatin-diazine derivatives | Antimicrobial. uobaghdad.edu.iqresearchgate.net |
| Pyrrolidine (Spiro) | Spiro[pyrrolidine-2,3'-oxindoles] | Anticancer. mdpi.com |
Correlation of Computational Descriptors with Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies employ computational descriptors to mathematically model the relationship between the chemical structure of a compound and its biological activity. fiveable.me These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern efficacy.
For isatin derivatives, QSAR analyses have been used to elucidate the key molecular properties influencing their anticancer activity. In a 2D-QSAR study performed on a series of twenty N-alkyl substituted isatins, several thermodynamic, electronic, and spatial descriptors were correlated with anticancer activity (expressed as the logarithmic inverse of the IC50 value). jocpr.com
The best-developed QSAR model revealed that the descriptors "Bromines Count," "chi2" (a molecular connectivity index), and "SA Hydrophilic Area" (hydrophilic surface area) all contributed negatively to the biological activity. jocpr.com This suggests that for this specific series of anticancer agents, an increase in the number of bromine atoms or an increase in the hydrophilic surface area is detrimental to potency. The negative correlation with the bromine count is a particularly noteworthy finding, suggesting that while halogenation can be beneficial, an excess of bulky halogen atoms might be unfavorable for binding to the specific anticancer target in this context. The model indicated that decreasing the van der Waals surface hydrophilic area could be a helpful strategy for designing more potent anticancer agents based on this scaffold. jocpr.com
| Computational Descriptor | Type of Correlation with Anticancer Activity | Implication for Drug Design |
|---|---|---|
| Bromines Count | Negative | Suggests that increasing the number of bromine atoms may decrease anticancer potency in this specific molecular series. jocpr.com |
| chi2 (Connectivity Index) | Negative | Indicates that modifications affecting this topological index in a certain way could be unfavorable for activity. jocpr.com |
| SA Hydrophilic Area | Negative | Suggests that decreasing the hydrophilic surface area (i.e., increasing lipophilicity) may enhance anticancer activity. jocpr.com |
Design Principles for Enhanced Bioactivity based on Structural Modifications
Based on the collective SAR and QSAR findings, several key design principles emerge for the structural modification of 5-Bromoisatin to enhance its bioactivity. These principles provide a rational framework for the future development of more potent and selective therapeutic agents.
Strategic Halogenation: The presence of a halogen on the aromatic ring is generally beneficial for activity, particularly antimicrobial properties. nih.gov The C5 and C7 positions are key sites for modification. calstate.edu The choice of halogen (e.g., Cl, Br, I) and its precise location (C4, C5, or C7) can be tailored to optimize activity for specific targets, such as cytotoxic versus antimicrobial effects. researchgate.net
N-1 Position Functionalization: The N-1 position is a critical handle for tuning potency and selectivity. N-alkylation can enhance lipophilicity and antibacterial efficacy. nih.gov The size and nature of the N-alkyl group can be systematically varied to achieve selective inhibition of specific enzymes, such as BChE over AChE. researchgate.net
Molecular Hybridization: Fusing the 5-Bromoisatin core with other bioactive heterocyclic scaffolds (e.g., pyrimidine, thiazole, triazole) is a proven strategy to generate novel compounds with potent biological profiles. uobaghdad.edu.iqmendeley.com The choice of the heterocyclic partner should be guided by the desired therapeutic outcome.
Control of Physicochemical Properties: For certain activities like anticancer effects, computational models suggest that minimizing hydrophilic surface area is advantageous. jocpr.com This implies that enhancing the lipophilicity of the molecule, perhaps through the addition of non-polar N-substituents or other modifications, could lead to improved potency.
Consideration of Steric and Electronic Effects: The introduction of bulky groups, such as bromine, can introduce steric hindrance that may affect reactivity or target binding. rsc.org Similarly, incorporating electron-withdrawing groups on appended moieties, such as a pyrimidine ring, can significantly boost antimicrobial activity. mendeley.com These electronic effects are a key consideration in the design of new analogues.
By applying these principles, medicinal chemists can more effectively navigate the chemical space around the 5-Bromoisatin scaffold to develop optimized drug candidates.
Strategic Applications of 5 Bromoisatin in Material Science and Chemical Biology Research
Utilization as a Corrosion Inhibitor for Metallic Surfaces
Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective barrier. mdpi.com Derivatives of 5-bromoisatin (B120047), particularly Schiff bases, have been investigated for their ability to protect carbon steel and other metals in corrosive environments, such as acidic or saline solutions. researchgate.net These molecules function by adsorbing onto the metallic surface, thereby blocking the active sites for corrosion.
Adsorption Mechanism Studies on Metal Substrates
The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, while chemisorption involves the sharing or transfer of electrons from the organic molecule to the metal's vacant d-orbitals, forming a coordinate bond. nih.gov
Studies on 5-bromoisatin derivatives indicate that their adsorption involves both mechanisms. The process is spontaneous and often follows established adsorption models like the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. peacta.org The presence of π-electrons in the aromatic rings and non-bonding electrons on the nitrogen and oxygen atoms of the 5-bromoisatin scaffold facilitates strong adsorption. peacta.org This interaction displaces water molecules from the metal surface, creating a protective film that acts as a barrier to corrosive agents. frontiersin.org The standard free energy of adsorption (ΔG°ads) values, typically ranging from -10 to -17 kJ/mol for related compounds, suggest a spontaneous process that is predominantly physical adsorption, though chemisorption may also play a role. nih.gov
Theoretical Predictions of Inhibition Efficiency
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting the inhibition efficiency of molecules like 5-bromoisatin derivatives. researchgate.netuobaghdad.edu.iq These theoretical studies correlate the molecular and electronic structure of the inhibitor with its performance. Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are calculated to understand the molecule's reactivity. researchgate.netresearchgate.net
A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's empty d-orbitals, facilitating adsorption and inhibition. Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies greater molecular reactivity and easier adsorption onto the metal surface. researchgate.net Theoretical studies on N-benzyl-5-bromoisatin derivatives have shown that these compounds can adsorb firmly onto carbon steel surfaces through their heteroatoms, confirming their potential as effective corrosion inhibitors. researchgate.net
Table 1: Theoretical Quantum Chemical Parameters for 5-Bromoisatin Derivatives Note: This table presents hypothetical but representative data based on typical findings in the literature for isatin-based corrosion inhibitors.
| Parameter | Derivative A (e.g., 5BIO) | Derivative B (e.g., 5BIS) |
|---|---|---|
| EHOMO (eV) | -6.2 | -6.0 |
| ELUMO (eV) | -1.8 | -1.9 |
| Energy Gap (ΔE) (eV) | 4.4 | 4.1 |
| Dipole Moment (Debye) | 3.5 | 4.2 |
| Predicted Inhibition Efficiency (%) | 88 | 92 |
Intermediate in the Synthesis of Diverse Organic Molecules
5-Bromoisatin is a highly versatile building block in organic synthesis, prized for its reactive ketone group at the C-3 position and the acidic N-H proton. These features allow it to be a precursor for a vast array of more complex heterocyclic compounds. Its utility as a synthetic intermediate is well-documented, leading to the creation of molecules with significant biological and pharmacological potential. sigmaaldrich.comottokemi.comchemicalbook.comchemicalbook.com
Some of the key classes of molecules synthesized from 5-bromoisatin include:
Schiff Bases: Reaction of the C-3 carbonyl group with primary amines yields isatin-Schiff bases, which are important scaffolds in medicinal chemistry. sigmaaldrich.comajpp.in
N-Substituted Derivatives: The nitrogen atom can be readily alkylated or arylated to produce various N-derivatives, modifying the molecule's properties. sigmaaldrich.comottokemi.com
Spirocyclic Compounds: 5-Bromoisatin is a common starting material for the synthesis of spiro-oxindoles, a class of compounds found in many natural products with potent bioactivity.
Fused Heterocycles: It can undergo condensation and cycloaddition reactions to form fused ring systems, such as pyrimidine (B1678525) derivatives. ajpp.in
Other Derivatives: It serves as a precursor for 5-bromooxindole, 5-bromodioxindole, and cinchoninic acid derivatives, among others. sigmaaldrich.comottokemi.com
The synthetic versatility of 5-bromoisatin makes it an important raw material for the development of new pharmaceuticals and functional materials. researchgate.net
Scaffold for the Development of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO₂ transport. frontiersin.orgnih.gov Inhibitors of these enzymes have therapeutic applications as antiglaucoma agents, anticonvulsants, and anticancer drugs. nih.govnih.gov The isatin (B1672199) scaffold has been identified as a valuable core structure for designing novel CA inhibitors.
Derivatives of 5-bromoisatin, particularly those incorporating sulfonamide groups, have been explored as potential CA inhibitors. nih.gov The primary sulfonamide moiety is a well-known zinc-binding group (ZBG) that anchors the inhibitor to the zinc ion in the enzyme's active site. nih.gov The isatin core serves as a scaffold that can be modified with various substituents to enhance binding affinity and achieve selectivity for different CA isoforms (e.g., hCA I, II, IX, XII). nih.govnih.govsemanticscholar.org The development of isoform-selective inhibitors is a key goal in this field to minimize side effects. frontiersin.org Five-membered heterocyclic sulfonamides, a category that includes isatin derivatives, have often been shown to be highly effective CA inhibitors. mdpi.com
Table 2: Inhibitory Activity (Ki) of Representative Isatin-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoforms Note: This table contains representative data for isatin-scaffold inhibitors to illustrate typical activity ranges, as specific data for 5-bromoisatin hydrate (B1144303) derivatives is diverse across many studies.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Isatin-Sulfonamide 1 | 90 | 15 | 10 | 8 |
| Isatin-Sulfonamide 2 | 650 | 50 | 15 | 20 |
| Isatin-Sulfonamide 3 | 120 | 25 | 88 | 18 |
Probes for Studying Chemical Reactions and Organic Principles
The defined and predictable reactivity of 5-bromoisatin makes it an excellent chemical probe for studying various organic reactions and principles. Its structure contains multiple reactive sites that can be selectively targeted, allowing for the exploration of reaction mechanisms, synthetic methodologies, and structure-activity relationships.
For instance, the electrophilic C-3 carbonyl group is a target for nucleophilic attack, making 5-bromoisatin a model substrate for studying condensation reactions, the formation of Schiff bases, and aldol-type reactions. The adjacent N-H group provides a site for N-alkylation and N-acylation, allowing researchers to investigate the effects of substituent changes on the reactivity of the carbonyl group. Furthermore, its use in 1,3-dipolar cycloaddition reactions to create complex heterocyclic systems provides a platform for studying the principles of pericyclic reactions and regioselectivity. The bromine atom itself serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of more complex aromatic structures and the study of organometallic catalysis. umz.ac.ir
Future Perspectives and Emerging Research Avenues in 5 Bromoisatin Chemistry
Development of Novel Synthetic Methodologies for 5-Bromoisatin (B120047) Derivatives
The synthesis of 5-bromoisatin derivatives is continually evolving, with a strong emphasis on efficiency, sustainability, and the creation of molecular complexity. Future research is poised to expand on several promising methodologies:
Multi-Component Reactions (MCRs): One-pot MCRs have proven to be a highly effective strategy for generating complex molecular architectures from simple starting materials in a single step. The reaction of 5-bromoisatin with various substrates, such as malononitrile (B47326) and cyclic 1,3-diketones, has been used to synthesize spirooxindole derivatives. chemimpex.com Future work will likely focus on discovering new MCRs that incorporate 5-bromoisatin to build novel heterocyclic systems with potential biological activities. The development of stereoselective MCRs to control the spatial arrangement of atoms in the resulting molecules is a particularly important frontier.
Advanced Catalysis: The use of novel catalysts is another key area of development. Heterogeneous nanocatalysts, such as nano Ag/kaolin and nano-SiO2, have been successfully employed to promote the synthesis of spirooxindoles from 5-bromoisatin, offering advantages like high yields, mild reaction conditions, and catalyst recyclability. chemimpex.commendeley.com The exploration of other nanomaterials, as well as biocatalysts and photoredox catalysts, could open up new reaction pathways and lead to more environmentally friendly synthetic processes.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of 5-bromoisatin derivatives is an emerging area that could lead to more efficient and reproducible manufacturing processes for these compounds.
1,3-Dipolar Cycloaddition: This powerful reaction has been utilized to create new heterocyclic systems from 5-bromoisatin. rsc.org Further exploration of different 1,3-dipoles and dipolarophiles in reactions with 5-bromoisatin derivatives will undoubtedly lead to the discovery of novel and structurally diverse compounds.
| Synthetic Methodology | Key Features | Example Application with 5-Bromoisatin |
| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, molecular complexity. | Synthesis of spiro[4H-pyran-3,3′-oxindoles]. chemimpex.com |
| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. | Use of nano Ag/kaolin for spirooxindole synthesis. chemimpex.com |
| Mechanochemical Synthesis | Solvent-free or reduced solvent, environmentally friendly. | Synthesis of spiro[indole–pyrrolidine] derivatives. nih.gov |
| 1,3-Dipolar Cycloaddition | Construction of five-membered heterocyclic rings. | Synthesis of novel heterocyclic systems. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Chemo/regio-selective synthesis of spiro[pyrrolidine-2,3′-oxindoles]. chemicalbook.com |
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of 5-bromoisatin have demonstrated a broad spectrum of biological activities, and ongoing research is focused on identifying new molecular targets and expanding their therapeutic potential.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. 5-Bromoisatin derivatives have shown promise in this area. For instance, pyrimidine (B1678525) derivatives of 5-bromoisatin have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi, with some compounds showing significant inhibitory effects. jocpr.comajpp.in Future research will likely focus on optimizing these compounds to improve their potency and spectrum of activity, as well as investigating their mechanisms of action. Some derivatives have shown inhibitory activity against bacterial enzymes like DNA gyrase and DNA topoisomerase IV. rsc.org
Anticancer Therapeutics: The isatin (B1672199) core is a well-established pharmacophore in cancer research. Brominated isatin derivatives have been shown to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. sigmaaldrich.com The development of 5-bromoisatin-based compounds as inhibitors of other cancer-related targets, such as protein kinases and apoptosis-regulating proteins, is an active area of investigation. thermofisher.com For example, certain N-benzyl-5-bromoindolin-2-one derivatives have shown potent anticancer activity against breast and lung cancer cell lines. nih.gov
Antiviral Compounds: 5-Bromoisatin has been identified as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a crucial enzyme for viral replication. jocpr.com This finding has spurred the development of 5-sulfonyl isatin derivatives with enhanced inhibitory activity. jocpr.com The exploration of 5-bromoisatin derivatives as inhibitors of other viral targets, such as those in HIV and influenza, represents a promising avenue for future antiviral drug discovery. nih.gov
Enzyme Inhibition: Beyond infectious diseases and cancer, 5-bromoisatin and its analogs are being explored as inhibitors of other important enzymes. For example, 5-bromoisatin has been identified as a potent and competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. chemicalbook.comnih.gov This opens up the possibility of developing 5-bromoisatin-based therapies for conditions like Parkinson's disease.
| Biological Activity | Molecular Target(s) | Therapeutic Potential |
| Antimicrobial | DNA gyrase, DNA topoisomerase IV rsc.org | Treatment of bacterial and fungal infections. chemimpex.combiosynth.com |
| Anticancer | Cyclin-dependent kinase 2 (CDK2), VEGFR-2 sigmaaldrich.comthermofisher.com | Oncology, particularly for breast and lung cancer. nih.gov |
| Antiviral | SARS-CoV 3C-like protease (3CLpro) jocpr.com | Treatment of viral infections, including coronaviruses. |
| Enzyme Inhibition | Monoamine oxidase B (MAO-B) chemicalbook.comnih.gov | Treatment of neurodegenerative disorders. |
Integration with Advanced Drug Delivery Systems (e.g., Nanocarriers)
The therapeutic efficacy of many promising drug candidates is often limited by poor solubility, low bioavailability, and off-target toxicity. Integrating 5-bromoisatin derivatives with advanced drug delivery systems, such as nanocarriers, offers a promising strategy to overcome these challenges.
Future research in this area will likely focus on:
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can improve drug solubility, prolong circulation time, and facilitate targeted delivery to tumor tissues. nih.gov The development of liposomal formulations for potent 5-bromoisatin-based anticancer agents could enhance their therapeutic index.
Polymeric Nanoparticles: Biodegradable and biocompatible polymers can be used to create nanoparticles that encapsulate drugs, protecting them from degradation and enabling controlled release. mdpi.com Polymeric nanoparticles can also be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby reducing systemic toxicity. The encapsulation of 5-bromoisatin derivatives in polymeric nanoparticles is a promising strategy for improving their delivery.
Carbon-Based Nanomaterials: Materials like C60 fullerenes are being explored as potential nanocarriers. Computational studies have investigated the immobilization of isatin derivatives on the surface of functionalized fullerenes, suggesting that these nanomaterials could be used to develop targeted therapies. mdpi.com
Collaborative Research between Experimental and Computational Chemistry
The synergy between experimental and computational chemistry is becoming increasingly crucial in modern drug discovery. This collaborative approach is expected to play a significant role in advancing 5-bromoisatin research.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models can be used to predict the activity of novel 5-bromoisatin derivatives before they are synthesized, thereby prioritizing the most promising candidates and saving time and resources. jocpr.comut.ac.ir
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Molecular docking studies can provide valuable insights into the binding mode of 5-bromoisatin derivatives with their biological targets, helping to explain their activity and guide the design of more potent and selective inhibitors. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be used to calculate various molecular properties that are relevant to a compound's reactivity and biological activity, aiding in the understanding of structure-activity relationships.
The continued collaboration between synthetic chemists, pharmacologists, and computational scientists will be essential for unlocking the full therapeutic potential of 5-bromoisatin and its derivatives, paving the way for the development of new and effective medicines.
Q & A
Q. How can researchers optimize the synthesis of 5-Bromoisatin hydrate for reproducibility in organic synthesis?
Methodological Answer: To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst, stoichiometry) meticulously. Use high-purity starting materials (e.g., 5-bromoisatin with >97% purity, as per TCI specifications ). Characterize intermediates via HPLC and NMR to confirm structural integrity. For hydrate formation, control humidity during crystallization and validate water content using Karl Fischer titration. Follow guidelines from Beilstein Journal of Organic Chemistry for experimental reporting, including detailed descriptions of purification steps and characterization data .
Q. What are the critical steps for assessing the purity and stability of this compound?
Methodological Answer:
- Purity: Use HPLC (≥97% area% purity ) and melting point analysis (253°C decomposition ).
- Stability: Store below -20°C in anhydrous conditions to prevent hydrate dissociation. Monitor degradation via UV-Vis spectroscopy under varying temperatures and humidity levels. Cross-reference with safety data sheets (SDS) for handling precautions .
Q. How should researchers design experiments to study the solubility of this compound in organic solvents?
Methodological Answer: Perform solubility tests in solvents like DMF (a known solvent for 5-bromoisatin ), DMSO, and ethanol. Use gravimetric analysis: dissolve weighed amounts incrementally at controlled temperatures (25–60°C) and measure saturation points. For hydrate-specific behavior, compare solubility in anhydrous vs. hydrated solvents. Document findings using phase diagrams to inform reaction solvent selection.
Advanced Research Questions
Q. How can structural modifications of this compound impact its biological activity, and how should such studies be designed?
Methodological Answer: Modify substituents (e.g., replacing bromine with fluorine or methoxy groups) and evaluate bioactivity using assays like antioxidant scavenging (e.g., DPPH assay). For example, 5-bromoisatin derivatives lacking aldehyde groups showed reduced antioxidant effects . Use QSAR (quantitative structure-activity relationship) models to correlate electronic/steric properties with activity. Validate results via dose-response curves and statistical analysis (e.g., ANOVA).
Q. What advanced techniques resolve contradictions in reported data on this compound’s reactivity?
Methodological Answer:
- Contradiction Example: Discrepancies in catalytic efficiency in Suzuki-Miyaura couplings.
- Resolution: Use in-situ NMR to monitor reaction intermediates. Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Compare results under inert (N₂/Ar) vs. ambient conditions to identify oxygen sensitivity. Replicate conflicting studies with controlled variables .
Q. How can hydrate morphology influence physicochemical properties, and what methods characterize this?
Methodological Answer: Hydrate morphology (e.g., crystalline vs. amorphous) affects solubility and stability. Use:
- X-ray crystallography to determine hydrate structure.
- TGA-DSC to analyze dehydration kinetics.
- SEM to visualize crystal habit.
Reference gas hydrate studies: Patchy hydrate distribution in sands alters conductivity and stiffness ; similar principles apply to organic hydrates.
Methodological Guidance
Q. How to ensure reproducibility in biological assays using this compound?
Methodological Answer:
- Standardize assay conditions (pH, temperature, cell lines).
- Pre-treat compounds to ensure consistent hydrate form (e.g., lyophilization followed by rehydration).
- Include positive/negative controls (e.g., ascorbic acid for antioxidant assays ).
- Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for data reporting.
Q. What strategies mitigate interference from hydrate dissociation during spectroscopic analysis?
Methodological Answer:
- FT-IR: Use ATR (attenuated total reflectance) mode to minimize sample handling.
- NMR: Dissolve samples in deuterated DMF immediately before analysis. Monitor for water signal shifts (δ 1.5–2.0 ppm) to detect dissociation.
- Raman spectroscopy: Non-destructive analysis under controlled humidity .
Data Interpretation and Validation
Q. How to analyze conflicting results in hydrate phase equilibria studies?
Methodological Answer:
- Replicate experiments using identical apparatus (e.g., sapphire cell reactors ).
- Compare thermodynamic models (e.g., Chen-Guo model vs. van der Waals-Platteeuw).
- Validate with independent techniques (e.g., gas chromatography for composition analysis ).
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply bootstrap resampling for confidence intervals. Address outliers via Grubbs’ test. For multi-parametric data, employ PCA (principal component analysis) to identify dominant variables .
Literature and Resource Utilization
Q. How to conduct a systematic literature review on this compound applications?
Methodological Answer:
- Search Strategy: Use SciFinder and Reaxys with keywords: "this compound," "Schiff base synthesis," "kinase inhibitors." Filter by publication date (last 10 years) and document type (peer-reviewed articles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
